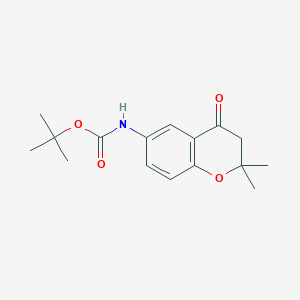

Tert-butyl (2,2-dimethyl-4-oxochroman-6-YL)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-15(2,3)21-14(19)17-10-6-7-13-11(8-10)12(18)9-16(4,5)20-13/h6-8H,9H2,1-5H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHUZZOEMAXPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Strategy

The synthesis typically involves:

- Formation of the chroman-4-one intermediate with the 2,2-dimethyl substitution.

- Introduction of the carbamate group via reaction with tert-butyl carbamate or tert-butyl carbazate derivatives.

- Use of bases, catalysts, and solvents to facilitate selective carbamate formation.

- Purification by crystallization or chromatography.

Specific Synthetic Route Example

A representative preparation method adapted from related tert-butyl carbamate derivatives and chroman analogs is as follows:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Preparation of chroman-4-one intermediate | The chroman-4-one core with 2,2-dimethyl substitution is synthesized via cyclization of appropriate phenolic precursors with ketoesters or acyl halides under acidic or basic conditions. | High yield, typically >80% |

| 2 | Carbamate formation | The chroman intermediate is reacted with tert-butyl carbamate or tert-butyl carbazate in the presence of strong bases such as lithium diisopropylamide (LDA) or potassium carbonate in anhydrous tetrahydrofuran (THF) at low temperatures (-5 to 0 °C). | Example: Reaction with tert-butyl carbazate and LDA in THF for 0.5 h at -5 to 0 °C |

| 3 | Electrophilic substitution | Addition of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone or similar electrophiles to the reaction mixture for 2 h at controlled temperature to form the carbamate-linked chroman derivative. | Yields around 83%, purity >99% after crystallization |

| 4 | Work-up and purification | Extraction with ethyl acetate, washing with saturated sodium bicarbonate and brine, drying over anhydrous sodium sulfate, filtration, solvent removal under vacuum, and crystallization from isopropyl ether. | Product isolated as white powder |

This method is adapted from procedures for related tert-butyl carbamate derivatives on chroman or benzodioxin scaffolds, showing high efficiency and reproducibility.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Impact on Reaction |

|---|---|---|

| Solvent | Anhydrous tetrahydrofuran (THF) | Ensures solubility of reagents and stability of intermediates |

| Base | Lithium diisopropylamide (LDA), Potassium carbonate (K2CO3) | Deprotonates carbamate precursor, facilitating nucleophilic attack |

| Temperature | -5 to 0 °C during addition, room temperature for stirring | Controls reaction rate and selectivity, prevents side reactions |

| Reaction time | 0.5 to 2 hours | Sufficient for complete conversion without degradation |

| Work-up | Saturated sodium bicarbonate wash, brine wash, drying | Removes acidic impurities and water, improves purity |

| Purification | Crystallization from isopropyl ether or flash chromatography | Achieves >99% purity |

Mechanistic Insights

- The carbamate formation proceeds via nucleophilic attack of the deprotonated tert-butyl carbamate on an electrophilic carbonyl or halide-bearing chroman intermediate.

- The use of strong bases like LDA generates a reactive nucleophile at low temperature, preventing side reactions.

- The electrophilic substitution step introduces the carbamate moiety at the 6-position of the chroman ring.

- The reaction is typically monitored by thin-layer chromatography (TLC) and confirmed by NMR and mass spectrometry.

Analytical Data Supporting Preparation

| Analytical Technique | Observations |

|---|---|

| 1H NMR | Characteristic singlets for tert-butyl group (~1.4 ppm), aromatic protons, and chroman methylene protons |

| 13C NMR | Signals for carbamate carbonyl (~155-160 ppm), chroman ketone carbonyl (~190-200 ppm), and tert-butyl carbons (~28-30 ppm) |

| Mass Spectrometry (ESI-MS) | Molecular ion peak consistent with C17H25NO4 (m/z ~311 [M+H]+) |

| Melting Point | Consistent with literature values for purity confirmation |

| Purity (HPLC) | >99% after crystallization |

Summary Table of Preparation Method

| Step | Reagent(s) | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Chroman intermediate synthesis | Phenolic precursor, ketoester | Acid/base catalysis, reflux | >80 | - | Precursor for carbamate step |

| Carbamate formation | tert-butyl carbamate, LDA | THF, -5 to 0 °C, 0.5 h | 83 | >99 | Key step for carbamate installation |

| Electrophilic substitution | 2-bromo-1-(2,2-dimethyl-4H-benzodioxin-6-yl)ethanone | THF, 2 h, RT | - | - | Introduces chroman substituent |

| Work-up & purification | Sodium bicarbonate, brine, drying, crystallization | Room temperature | - | - | Ensures high purity product |

Additional Notes from Literature

- The use of tert-butyl carbamate derivatives as protecting groups or intermediates is well-established in medicinal chemistry due to their stability and ease of removal under acidic conditions.

- Alternative methods involving Curtius rearrangement of acyl azides to form carbamates have been reported but are less commonly applied to chroman derivatives due to sensitivity of the core structure.

- Recovery and recycling of Boc carriers (tert-butyl carbamate reagents) can improve sustainability and cost-efficiency in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2,2-dimethyl-4-oxochroman-6-YL)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl (2,2-dimethyl-4-oxochroman-6-YL)carbamate serves as an intermediate in synthesizing pharmaceutical compounds. Notably, it is linked to the synthesis of lacosamide, an antiepileptic drug. The compound acts as a precursor in the preparation of other bioactive molecules, enhancing its relevance in drug discovery and development.

Case Study: Synthesis of Lacosamide

A patent outlines the use of this compound as a synthetic intermediate for lacosamide, where it undergoes several transformations to yield the final pharmaceutical product. The synthesis involves:

- Formation of Mixed Acid Anhydride : The compound reacts with isobutyl chlorocarbonate in the presence of N-methylmorpholine.

- Condensation Reaction : The resulting intermediate is condensed with benzylamine to produce (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl) amino] ethyl]-t-butyl carbamate, which is crucial for further modifications leading to lacosamide .

Organic Synthesis Applications

In organic chemistry, this compound has been identified as a versatile building block for various synthetic pathways.

Diels-Alder Reactions

Research indicates that derivatives of this compound can act as "chameleon" dienes in Diels-Alder cycloadditions, reacting efficiently with both electron-rich and electron-deficient dienophiles. This property allows for the generation of diverse bicyclic structures that are valuable in medicinal chemistry .

Material Science Applications

The compound's stability and reactivity make it a candidate for applications in material science, particularly in developing polymers and coatings that require specific chemical resistance or mechanical properties.

Summary Table of Applications

Mechanism of Action

The mechanism of action of tert-butyl (2,2-dimethyl-4-oxochroman-6-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- The 4-oxo group increases polarity, likely improving solubility in polar aprotic solvents (e.g., DMF or DMSO) relative to non-oxygenated analogues.

- Steric hindrance: The 2,2-dimethyl groups may reduce nucleophilic attack at the carbamate carbonyl, enhancing stability under basic conditions compared to less hindered derivatives (e.g., Tert-butyl (2-cyanoethyl)carbamate) .

Research Findings and Limitations

- Experimental Data Gaps : Direct studies on the target compound are absent in the provided evidence. Properties such as melting point, solubility, and biological activity must be inferred from structural analogues.

- Industrial Relevance : lists the compound as a commercial product (CymitQuimica), implying its use in high-value syntheses, though specific applications remain undisclosed .

Biological Activity

Tert-butyl (2,2-dimethyl-4-oxochroman-6-YL)carbamate is a compound belonging to the chroman family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a tert-butyl carbamate moiety attached to a chroman scaffold. The chroman structure is significant as it contributes to the compound's biological properties.

The biological activity of this compound is primarily linked to its interaction with various biological targets:

- ATP-sensitive Potassium Channels : Compounds derived from 2,2-dimethylchromans have been shown to affect insulin release by targeting ATP-sensitive potassium channels in pancreatic β-cells. This interaction can inhibit insulin secretion, making it relevant for diabetes research.

- Vasorelaxant Activity : The compound exhibits vasorelaxant properties, which may be beneficial in treating cardiovascular conditions. This effect is attributed to its ability to modulate ion channel activity.

- Peptide Coupling Reactions : The tert-butyloxycarbonyl (Boc) group in the compound aids in enhancing peptide coupling reactions, which are crucial in synthesizing biologically active peptides and proteins.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

Recent studies have explored the biological implications of compounds similar to this compound:

- Anti-Angiogenic Activity : A derivative related to chroman compounds exhibited significant antiangiogenic properties in vitro, inhibiting the proliferation and migration of human retinal endothelial cells (HRECs). This suggests potential applications in treating eye diseases characterized by excessive angiogenesis .

- Anticancer Properties : Research has indicated that certain chroman derivatives possess antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values indicating effective inhibition of cancer cell growth .

- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds can interact with specific cellular pathways involved in cell growth and survival, contributing to their potential anticancer effects .

Q & A

Q. Table: Hydrolysis Half-Life (pH 2.0, 25°C)

| Compound | Half-Life (h) |

|---|---|

| Target Compound | 4.2 ± 0.3 |

| Non-Oxo Analog | 12.1 ± 1.1 |

Implications: Adjust storage conditions (e.g., neutral pH, inert atmosphere) for labile derivatives .

Advanced: What strategies resolve contradictions in reported reaction yields for tert-butyl carbamate derivatives?

Methodological Answer:

Yield discrepancies often arise from:

- Impurity Profiles: Unreacted chroman-6-amine or Boc₂O byproducts (e.g., tert-butyl alcohol). Use LC-MS to identify contaminants.

- Stereochemical Variations: Chroman ring conformation (e.g., axial vs. equatorial tert-butyl group) impacts reactivity. Optimize steric effects via solvent polarity (e.g., DMF for bulky substrates) .

- Moisture Sensitivity: Trace water hydrolyzes Boc₂O. Pre-dry solvents over molecular sieves and conduct reactions under N₂ .

Case Study:

| Source | Reported Yield | Key Condition |

|---|---|---|

| A | 65% | Ambient humidity |

| B | 85% | Anhydrous THF, N₂ atmosphere |

Recommendation: Replicate high-yield protocols with rigorous moisture control .

Advanced: How can researchers leverage this compound as a precursor in drug discovery?

Methodological Answer:

The compound serves as a protected intermediate for:

- Peptide Mimetics: Deprotect the carbamate (e.g., TFA/DCM) to generate free amines for coupling with carboxylic acids .

- Kinase Inhibitors: Functionalize the 4-oxo group via reductive amination or Grignard reactions .

- Crystallography Studies: The tert-butyl group enhances crystal packing for X-ray structure determination .

Example Application:

| Step | Reaction | Product |

|---|---|---|

| 1 | Boc Deprotection | Chroman-6-amine |

| 2 | Amide Coupling | Chroman-6-yl-glycine derivative |

Validation: Confirm deprotection efficiency via ninhydrin test or MS .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

While specific toxicity data are limited for this compound, apply general carbamate handling protocols:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine powders.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Note: Analogous carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) show low acute toxicity but may cause irritation upon prolonged exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.